molecular formula C23H21ClN2O5 B1680145 RSL3 (1S,3R-) CAS No. 1219810-16-8

RSL3 (1S,3R-)

Katalognummer: B1680145
CAS-Nummer: 1219810-16-8
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: TXJZRSRTYPUYRW-NQIIRXRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-RSL3, auch bekannt als (1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropancarbonsäure, ist ein Derivat der Chrysantheminsäure. Chrysantheminsäure ist eine natürlich vorkommende Verbindung, die in Pyrethrum-Pflanzen gefunden wird und für ihre insektiziden Eigenschaften bekannt ist. Die (1S,3R)-Konfiguration bezieht sich auf das spezifische Stereoisomer der Verbindung, das einzigartige chemische und biologische Eigenschaften aufweist.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Applications

RSL3 has demonstrated efficacy across various cancer types:

  • Colorectal Cancer : Studies have shown that RSL3 induces ferroptosis in colorectal cancer cell lines (HCT116, LoVo, HT29) in a dose- and time-dependent manner. The 24-hour IC50 values were found to be 4.084 µM for HCT116, 2.75 µM for LoVo, and 12.38 µM for HT29 . This suggests that RSL3 could be a viable therapeutic agent for treating colorectal cancer.
  • Myelodysplastic Syndromes (MDS) : RSL3 has been shown to enhance ROS-mediated apoptosis in MDS cells. It inhibits the proliferation of bone marrow mononuclear cells from MDS patients and has a synergistic effect when combined with decitabine (DAC) . The MYB/Bcl-2 signaling pathway has been identified as a potential target for RSL3 in MDS treatment.
  • Prostate Cancer : In prostate cancer cell lines, RSL3 was found to diminish colony formation significantly, indicating its potential as a therapeutic agent .

Case Studies

  • Colorectal Cancer Study :
    • Objective : To evaluate the effects of RSL3 on colorectal cancer cell lines.
    • Methodology : Cell viability was assessed using the Cell Counting Kit-8 after treatment with various concentrations of RSL3.
    • Findings : Significant induction of cell death was observed with increasing concentrations of RSL3, confirming its role as a ferroptosis inducer.
  • Myelodysplastic Syndromes Study :
    • Objective : To investigate the effects of RSL3 on MDS cell proliferation.
    • Methodology : MDS patient-derived bone marrow mononuclear cells were treated with RSL3 and DAC.
    • Findings : RSL3 significantly inhibited cell viability and induced apoptosis through the MYB/Bcl-2 pathway.

Summary Table of Key Findings

Cancer TypeMechanism of ActionIC50 Values (24h)Synergistic Agents
Colorectal CancerInduces ferroptosis via GPX4 inhibitionHCT116: 4.084 µM
LoVo: 2.75 µM
HT29: 12.38 µM
None reported
Myelodysplastic SyndromesEnhances ROS-mediated apoptosisNot specifiedDecitabine
Prostate CancerInduces ferroptosisNot specifiedNone reported

Wirkmechanismus

Target of Action

The primary target of Rsl3 (1S,3R-) is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

Rsl3 (1S,3R-) acts as an inhibitor of GPX4 . By inhibiting GPX4, Rsl3 (1S,3R-) prevents the enzyme from carrying out its protective functions, leading to an increase in lipid peroxidation and reactive oxygen species (ROS) within the cell . This increase in oxidative stress can trigger a form of cell death known as ferroptosis .

Biochemical Pathways

The action of Rsl3 (1S,3R-) affects several biochemical pathways. The inhibition of GPX4 leads to an increase in lipid peroxidation and ROS, which are key components of the ferroptosis pathway . Additionally, Rsl3 (1S,3R-) has been found to block the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 . The mTOR pathway is involved in cell growth and survival, and its inhibition can further promote cell death .

Result of Action

The result of Rsl3 (1S,3R-) action is the induction of ferroptosis, a form of cell death characterized by iron-dependent accumulation of lipid peroxides . This can lead to severe mitochondrial damage and rapid occurrence of cell death . In the context of cancer, this makes Rsl3 (1S,3R-) a potential therapeutic agent for inducing death in cancer cells .

Action Environment

The action of Rsl3 (1S,3R-) can be influenced by environmental factors. For instance, the presence of non-thermal plasma (NTP) has been found to enhance the toxic effect of Rsl3 (1S,3R-) by inducing more rapid ferroptosis . This suggests that the efficacy and stability of Rsl3 (1S,3R-) can be modulated by the cellular environment and external factors .

Biochemische Analyse

Biochemical Properties

Rsl3 (1S,3R-) is an inhibitor of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation . By inhibiting GPX4, Rsl3 (1S,3R-) can induce ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides . It also blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .

Cellular Effects

Rsl3 (1S,3R-) has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it can reduce cell viability, inhibit sphere formation, and interfere with cell migration in vitro in thyroid cancer cell lines . In non-small-cell lung cancer (NSCLC) cells, the combination of non-thermal plasma (NTP) and low-concentration Rsl3 (1S,3R-) triggered severe mitochondrial damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of Rsl3 (1S,3R-) involves its binding and inactivation of GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis . Furthermore, it has been found that Rsl3 (1S,3R-) not only activates ferroptosis but also blocks the activation of the mTOR signaling pathway through interactions with GPX4 .

Temporal Effects in Laboratory Settings

The effects of Rsl3 (1S,3R-) can change over time in laboratory settings. For example, in a study involving NSCLC cells, it was found that the synergism of NTP and low-concentration Rsl3 (1S,3R-) triggered severe mitochondrial damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo .

Dosage Effects in Animal Models

In animal models, the effects of Rsl3 (1S,3R-) can vary with different dosages. For instance, in a study involving mice, it was found that Rsl3 (1S,3R-) at a dosage of 100 mg/kg, administered subcutaneously twice a week for 2 weeks, significantly inhibited tumor growth .

Metabolic Pathways

Rsl3 (1S,3R-) is involved in the metabolic pathway of glutathione peroxidase 4 (GPX4), an enzyme that prevents lipid peroxidation . By inhibiting GPX4, Rsl3 (1S,3R-) can induce ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von (1S,3R)-RSL3 beinhaltet typischerweise die Verwendung von Chrysantheminsäure als Ausgangsmaterial. Die synthetische Route umfasst die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von (1S,3R)-RSL3 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Chemische Reaktionsanalyse

Arten von Reaktionen

(1S,3R)-RSL3 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

(1S,3R)-RSL3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von (1S,3R)-RSL3 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-RSL3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

(1S,3R)-RSL3 ist aufgrund seiner spezifischen Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Konfiguration ermöglicht es ihm, mit spezifischen molekularen Zielstrukturen zu interagieren, was es als Insektizid und in anderen Anwendungen hochwirksam macht .

Biologische Aktivität

RSL3 (RAS-selective lethal 3) is a small molecule known for its role as a potent inducer of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). This compound has garnered significant attention in cancer research due to its ability to selectively target RAS-transformed cells, making it a potential therapeutic agent in oncology.

Ferroptosis Induction

RSL3 induces ferroptosis primarily through the inactivation of glutathione peroxidase 4 (GPX4), an enzyme critical for protecting cells from oxidative damage. By inhibiting GPX4, RSL3 leads to increased levels of lipid peroxides, triggering ferroptotic cell death. This process is further enhanced by the accumulation of ROS, which is essential for the execution of ferroptosis.

Key Pathways Involved

  • PDI Activation : Recent studies have shown that RSL3 activates protein disulfide isomerase (PDI), which contributes to nitric oxide synthase (NOS) activation. This results in increased nitric oxide (NO) production and subsequent ROS accumulation, amplifying the ferroptotic response in cells treated with RSL3 .
  • ROS Accumulation : RSL3 treatment has been associated with significant increases in intracellular ROS levels, as evidenced by various assays measuring oxidative stress. For instance, in colorectal cancer cell lines, RSL3 treatment resulted in elevated ROS levels and transferrin expression while decreasing GPX4 expression .

Study on Colorectal Cancer Cells

A study investigating the effects of RSL3 on human colorectal cancer (CRC) cell lines (HCT116, LoVo, HT29) demonstrated that RSL3 induces cell death in a dose- and time-dependent manner. The 24-hour IC50 values were found to be:

  • HCT116 : 4.084 μM
  • LoVo : 2.75 μM
  • HT29 : 12.38 μM

These findings indicate that RSL3 effectively reduces cell viability through ferroptosis across different CRC cell lines .

Myelodysplastic Syndromes (MDS)

In another study focusing on myelodysplastic syndromes (MDS), RSL3 was shown to inhibit MDS cell proliferation significantly. The compound induced morphological changes indicative of apoptosis, including reduced cell volume and ruptured membranes. The study concluded that RSL3's efficacy in inhibiting MDS cell growth is linked to its ability to generate ROS .

Data Summary

Cell Line IC50 (μM) Mechanism of Action
HCT1164.084GPX4 inhibition leading to increased ROS levels
LoVo2.75Induction of ferroptosis through oxidative stress
HT2912.38Selective targeting of RAS pathways
MDS-LN/AInduction of apoptosis via ROS production
SKM-1N/AMorphological changes indicating cell death

Eigenschaften

IUPAC Name

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJZRSRTYPUYRW-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RSL3
Reactant of Route 2
Reactant of Route 2
RSL3
Reactant of Route 3
Reactant of Route 3
RSL3
Reactant of Route 4
RSL3
Reactant of Route 5
RSL3
Reactant of Route 6
Reactant of Route 6
RSL3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.